molecular formula C19H29ClN2O2 B296646 2-(4-chlorophenoxy)-2-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide

2-(4-chlorophenoxy)-2-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide

Cat. No. B296646
M. Wt: 352.9 g/mol
InChI Key: KVBMEWKZWFPYCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenoxy)-2-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide, also known as SUCNR1 agonist, is a chemical compound that has been the subject of several scientific studies due to its potential applications in various fields.

Mechanism of Action

2-(4-chlorophenoxy)-2-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide agonist works by activating the 2-(4-chlorophenoxy)-2-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide receptor, which is found in various tissues such as the liver, pancreas, and adipose tissue. Activation of this receptor leads to the release of various hormones such as insulin and glucagon-like peptide-1, which play a crucial role in glucose metabolism. 2-(4-chlorophenoxy)-2-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide agonist has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in energy metabolism.
Biochemical and Physiological Effects
Studies have shown that 2-(4-chlorophenoxy)-2-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide agonist has several biochemical and physiological effects. One of the most significant effects of this compound is its ability to regulate glucose metabolism. 2-(4-chlorophenoxy)-2-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide agonist has been shown to increase insulin secretion and improve glucose tolerance. This compound has also been shown to increase energy expenditure and reduce body weight.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(4-chlorophenoxy)-2-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide agonist in lab experiments is its specificity. This compound specifically targets the 2-(4-chlorophenoxy)-2-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide receptor, which makes it an ideal tool for studying the role of this receptor in various physiological processes. However, one of the limitations of using 2-(4-chlorophenoxy)-2-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide agonist in lab experiments is its solubility. This compound has low solubility in water, which can make it challenging to work with in some experiments.

Future Directions

There are several future directions for the study of 2-(4-chlorophenoxy)-2-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide agonist. One of the most significant directions is the development of new drugs based on this compound. Studies have shown that 2-(4-chlorophenoxy)-2-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide agonist has potential applications in the treatment of metabolic disorders and inflammatory diseases. Therefore, the development of new drugs based on this compound could have significant clinical implications. Another future direction is the study of the 2-(4-chlorophenoxy)-2-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide receptor in various tissues. Studies have shown that this receptor is present in various tissues, and its activation can have different effects depending on the tissue type. Therefore, further research is needed to understand the role of this receptor in different tissues.
Conclusion
In conclusion, 2-(4-chlorophenoxy)-2-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide, also known as 2-(4-chlorophenoxy)-2-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide agonist, is a chemical compound that has potential applications in various fields. Its specificity and potential clinical applications make it an ideal tool for studying the role of the 2-(4-chlorophenoxy)-2-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide receptor in various physiological processes. Further research is needed to understand the full potential of this compound and its future applications.

Synthesis Methods

The synthesis of 2-(4-chlorophenoxy)-2-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide involves the reaction of 4-chlorophenol with 2,2,6,6-tetramethylpiperidin-4-ol in the presence of a base such as sodium hydroxide. The resulting product is then reacted with 2-bromo-2-methylpropanoyl chloride to obtain the final compound.

Scientific Research Applications

2-(4-chlorophenoxy)-2-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide agonist has been the subject of several scientific studies due to its potential applications in various fields. One of the most significant applications of this compound is in the field of medicine. Studies have shown that 2-(4-chlorophenoxy)-2-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide agonist can be used to treat metabolic disorders such as type 2 diabetes, obesity, and metabolic syndrome. This compound has also been shown to have anti-inflammatory effects and can be used to treat inflammatory diseases such as rheumatoid arthritis.

properties

Molecular Formula

C19H29ClN2O2

Molecular Weight

352.9 g/mol

IUPAC Name

2-(4-chlorophenoxy)-2-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide

InChI

InChI=1S/C19H29ClN2O2/c1-17(2)11-14(12-18(3,4)22-17)21-16(23)19(5,6)24-15-9-7-13(20)8-10-15/h7-10,14,22H,11-12H2,1-6H3,(H,21,23)

InChI Key

KVBMEWKZWFPYCH-UHFFFAOYSA-N

SMILES

CC1(CC(CC(N1)(C)C)NC(=O)C(C)(C)OC2=CC=C(C=C2)Cl)C

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC(=O)C(C)(C)OC2=CC=C(C=C2)Cl)C

Origin of Product

United States

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